(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride chemical properties
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride chemical properties
An In-depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine building block of significant interest to the pharmaceutical and agrochemical industries. Its value is derived from the stereospecific amine center and the unique physicochemical properties imparted by the para-trifluoromethoxy (-OCF3) group. This substituent enhances lipophilicity, metabolic stability, and receptor binding affinity, making it a desirable feature in modern drug design. This guide provides a comprehensive overview of the compound's chemical properties, state-of-the-art synthesis via biocatalysis, analytical characterization, stability profile, and applications for researchers and drug development professionals.
Introduction: A Modern Building Block for Medicinal Chemistry
Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of these amines is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different biological activities and safety profiles. (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride emerges as a particularly valuable synthon due to the strategic incorporation of the trifluoromethoxy (-OCF3) functional group.
The -OCF3 group is a bioisostere of other functionalities, but it possesses a unique combination of properties. It is strongly electron-withdrawing and highly lipophilic, which can significantly improve a molecule's membrane permeability and bioavailability.[3][4] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the group remarkably stable against metabolic degradation and thereby potentially extending the biological half-life of a drug candidate.[3]
This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and application, providing a technical resource for scientists leveraging this building block in their research.
Physicochemical and Structural Properties
The hydrochloride salt is a solid at room temperature, while the corresponding free base is a colorless to light yellow liquid.[5][6] Key identifying information and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | [7] |
| Synonyms | (S)-alpha-Methyl-4-(trifluoromethoxy)benzylamine HCl | [7] |
| CAS Number | 1391540-47-8 | [7] |
| Molecular Formula | C₉H₁₁ClF₃NO | [7] |
| Molecular Weight | 241.64 g/mol | |
| Appearance | Solid | [7] |
| Free Base CAS | 951247-75-9 | [8] |
| Free Base MW | 205.18 g/mol | [8][9] |
| Free Base Appearance | Colorless to light yellow liquid |
The trifluoromethoxy group's influence on molecular properties is a key driver for its use in drug design. The diagram below illustrates the causal relationships between the group's fundamental characteristics and its desirable effects on a potential drug molecule.
Caption: Key properties of the -OCF3 group and their impact in drug design.
Synthesis and Manufacturing: The Biocatalytic Approach
The synthesis of enantiomerically pure amines like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a significant challenge. While traditional chemical methods often yield racemic mixtures requiring difficult chiral resolution steps, biocatalysis using ω-transaminases (ω-TAs) has emerged as a superior strategy.[1][2] This approach offers high enantioselectivity (>99% ee), mild reaction conditions, and a greener environmental profile.[2][10]
The core of the process is the asymmetric transamination of a prochiral ketone, 4'-(trifluoromethoxy)acetophenone, using an amine donor. An (S)-selective ω-transaminase facilitates the transfer of an amino group to the ketone, producing the desired (S)-enantiomer of the amine with high fidelity.
Caption: Biocatalytic synthesis of the target chiral amine via transamination.
Protocol: Asymmetric Synthesis via ω-Transaminase
This protocol is adapted from methodologies described for the synthesis of structurally related chiral amines using ω-transaminases.[5][10]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
(S)-selective ω-transaminase (e.g., VsTA or a commercial equivalent)[11][12]
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine, Na₂SO₄
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5). Add the cofactor pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5-1.0 mM.
-
Substrate Addition: Dissolve the 4'-(trifluoromethoxy)acetophenone substrate in DMSO. Add this solution to the reaction buffer to achieve the desired final substrate concentration (e.g., 10-50 mM). The use of a co-solvent like DMSO is often necessary to enhance the solubility of the hydrophobic ketone substrate.[5][10] A final DMSO concentration of 25% (v/v) has been shown to be effective in similar systems.[10]
-
Enzyme and Donor Addition: Add the ω-transaminase enzyme preparation to the vessel. Initiate the reaction by adding the amine donor, isopropylamine, to a final concentration of 75-100 mM.[5][10]
-
Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 18-48 hours.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC or GC to determine the conversion of the ketone to the amine product.
-
Workup and Isolation: Once the reaction has reached completion, quench it by adjusting the pH. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine free base.
-
Salt Formation: To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (either as a gas or a solution in a compatible solvent). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), and aromatic signals corresponding to the substituted phenyl ring. A supplier's ¹H NMR data for the free base is available.[6]
-
¹³C NMR: The carbon spectrum will show distinct signals for the aliphatic carbons and the aromatic carbons, including the carbon of the -OCF₃ group, which exhibits a characteristic quartet due to C-F coupling.
-
Mass Spectrometry (MS): LC-MS analysis is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion is at m/z 206.18.[6]
| Assignment | Expected ¹H Shift (ppm, CDCl₃) | Multiplicity | Notes |
| -CH₃ | ~1.4-1.6 | Doublet | |
| -NH₂ | ~1.8-2.2 | Broad Singlet | Disappears on D₂O exchange |
| -CH- | ~4.1-4.3 | Quartet | |
| Aromatic-H | ~7.1-7.4 | Multiplet | AA'BB' system |
Protocol: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (ee) is critical. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[13]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Column: Polysaccharide-based columns like Daicel CHIRALPAK® or CHIRALCEL® are highly effective for separating amine enantiomers.[3][14]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (hexane:isopropanol). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized amine (or its hydrochloride salt) in the mobile phase to create a dilute solution (e.g., ~1 mg/mL).
-
Analysis: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 220 nm or 254 nm). Inject the sample onto the column.
-
Data Interpretation: The (S)- and (R)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100. A successful asymmetric synthesis should yield an ee of >99%.
Chemical Reactivity and Stability
While the trifluoromethoxy group confers high stability, understanding potential degradation pathways is crucial for formulation and storage.[3]
-
General Stability: The compound is stable under standard storage conditions (room temperature, sealed from moisture).[8] The hydrochloride salt form generally offers improved stability and handling properties compared to the free base.
-
Hydrolytic Stability: The trifluoromethoxy group is generally resistant to hydrolysis. However, under harsh alkaline conditions (strong base, elevated temperature), it can be susceptible to hydrolysis, which would ultimately yield the corresponding carboxylic acid.[15] More commonly, degradation of molecules containing this moiety occurs at other, more labile functional groups.[15]
-
Forced Degradation: To fully characterize stability for pharmaceutical development, forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress should be performed.[15][16] This helps to identify potential degradants and establish a stability-indicating analytical method.
Applications in Research and Drug Development
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is primarily used as a chiral building block for the synthesis of more complex, biologically active molecules.[8][9] Its structural features are found in various development candidates.
-
Pharmaceutical Intermediates: It serves as a key starting material or intermediate in multi-step syntheses of novel therapeutic agents. Its incorporation can enhance the drug-like properties of the final compound.
-
Scaffold for Kinase Inhibitors: Phenyl-ethylamine scaffolds are common in kinase inhibitors. For instance, a similar chiral amine, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, was prepared using ω-transaminases as a key intermediate for a JAK2 kinase inhibitor.[1][10]
-
Agrochemicals: The trifluoromethoxy group is also a prevalent feature in modern pesticides and herbicides, suggesting potential applications in this field.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. The GHS classification for the related (trifluoromethyl) analog includes warnings for acute oral toxicity, skin irritation, and serious eye irritation.[17]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a high-value chiral intermediate whose utility is defined by both its stereochemistry and the powerful influence of the trifluoromethoxy group. The advancement of biocatalytic methods, particularly the use of ω-transaminases, has made its synthesis efficient and highly selective, paving the way for its broader application. For medicinal chemists and drug development scientists, this compound represents a strategic tool for creating novel molecules with enhanced metabolic stability, bioavailability, and potency.
References
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Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. MDPI. Available at: [Link]
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Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Applied Biochemistry and Biotechnology. Semantic Scholar. Available at: [Link]
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Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. Available at: [Link]
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Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. PubMed. Available at: [Link]
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Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Retrieved from [Link]
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Li, G., Jiao, R., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC. Available at: [Link]
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